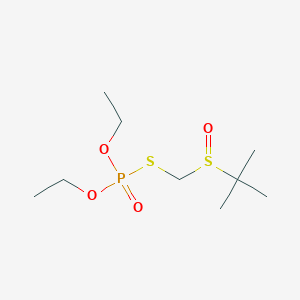
2-(Diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane
Descripción general
Descripción
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It can include the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Aplicaciones Científicas De Investigación
Molecular Spectroscopy
Molecular spectroscopy is a technique widely used for the structural characterization of compounds. “2-(Diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane” can be studied using various spectroscopic methods to understand its molecular vibrations, bonding, and electronic transitions . This can provide insights into its reactivity and interactions with other molecules, which is crucial for developing new materials and chemical sensors.
Biomedical Research
In the field of biomedicine, this compound could be explored for its potential biological activity. Its unique structure may interact with biological systems in a way that could lead to the discovery of new drugs or diagnostic agents. Research can be conducted to assess its bioavailability, toxicity, and therapeutic efficacy .
Material Science
The compound’s properties make it a candidate for creating novel materials with specific characteristics. Scientists can investigate its incorporation into polymers or coatings to enhance durability, resistance to chemicals, or electrical conductivity. Such materials could have applications in electronics, construction, and automotive industries .
Food Science
Analyzing the interaction of this compound with various foodstuffs could lead to the development of new food preservatives or flavor enhancers. Its stability under different conditions and its effect on the shelf-life and taste of food products would be key areas of study .
Environmental Monitoring
“2-(Diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane” might be used as a marker or tracer in environmental studies due to its distinctive spectroscopic signature. It could help in tracking pollution dispersion or in the study of chemical processes in the atmosphere .
Energy Storage
Research could explore the use of this compound in energy storage systems, such as batteries or supercapacitors. Its electrochemical properties might make it suitable for use in electrodes or electrolytes, potentially leading to more efficient energy storage solutions .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O4PS2/c1-6-12-14(10,13-7-2)15-8-16(11)9(3,4)5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPIRTIPNKMGNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCS(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O4PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971544 | |
| Record name | O,O-Diethyl S-[(2-methylpropane-2-sulfinyl)methyl] phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane | |
CAS RN |
56165-57-2 | |
| Record name | Terbufoxon sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056165572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,O-Diethyl S-[(2-methylpropane-2-sulfinyl)methyl] phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

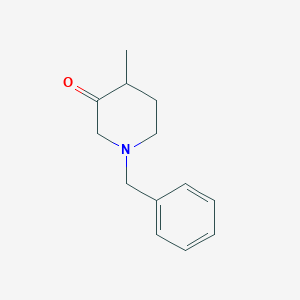
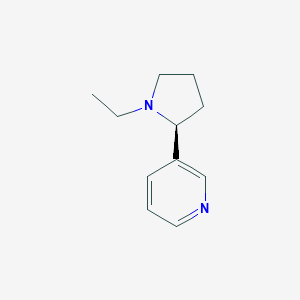
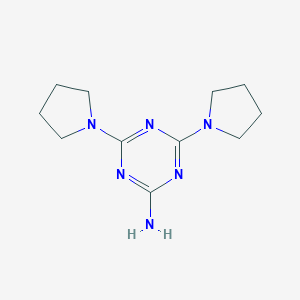
![2,6-Bis[(4-chlorophenyl)methylene]cyclohexan-1-one](/img/structure/B104490.png)
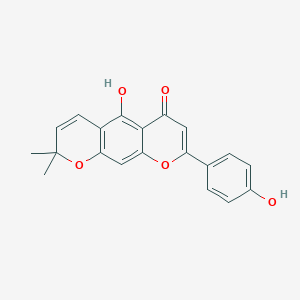
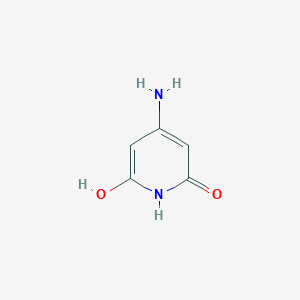
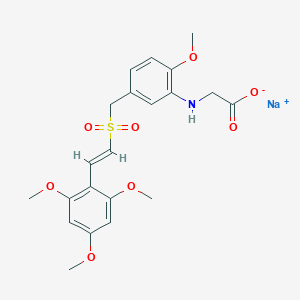
![[(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B104503.png)
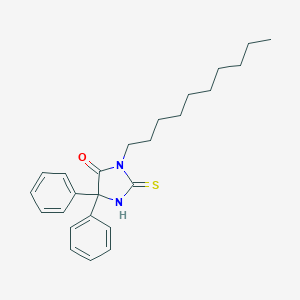
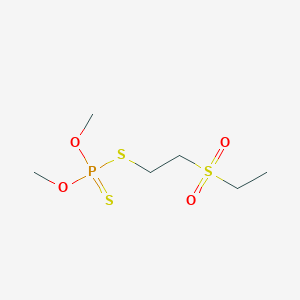

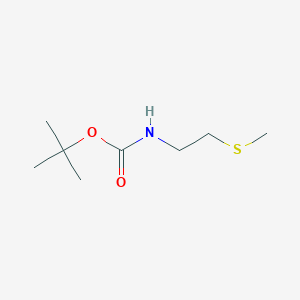
![2-[(1-Methylpropyl)amino]ethanol](/img/structure/B104520.png)
![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)